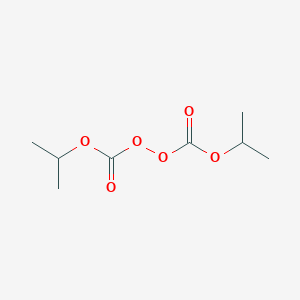

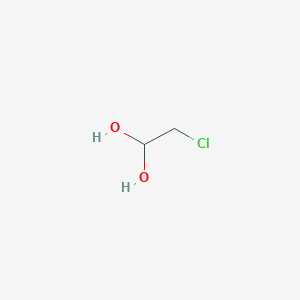

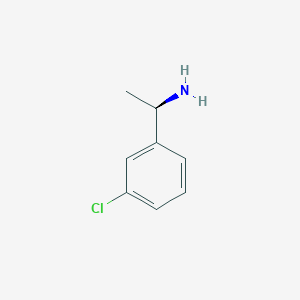

![molecular formula C14H22N2OS B094127 N-[2-(diethylamino)ethyl]-4-methoxybenzenecarbothioamide CAS No. 16531-21-8](/img/structure/B94127.png)

N-[2-(diethylamino)ethyl]-4-methoxybenzenecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

B-GYKI-38233, auch bekannt als Restacorin, ist ein niedermolekulares Medikament, das als Natriumkanal-Alpha-Untereinheit-Blocker wirkt. Es wurde ursprünglich von IVAX LLC zur Behandlung von Herzrhythmusstörungen entwickelt. Die Verbindung hat sich als vielversprechendes Antiarrhythmikum mit hauptsächlich Klasse-Ic-Eigenschaften erwiesen .

Vorbereitungsmethoden

Die Synthese von B-GYKI-38233 umfasst mehrere Schritte:

Umsetzung von 2,6-Dimethylanilin zu Diazoniumsalz: 2,6-Dimethylanilin wird mit Natriumnitrit und Salzsäure in das entsprechende Diazoniumsalz umgewandelt.

Reduktion zu Hydrazin: Das Diazoniumsalz wird dann mit Zinn(II)-chlorid zu dem Hydrazinderivat reduziert.

Kondensation mit N,N-Dimethylcyanamid: Das Hydrazinderivat wird mit N,N-Dimethylcyanamid bei 130 °C umgesetzt, um B-GYKI-38233 zu erhalten.

Eine alternative Syntheseroute beinhaltet die Reaktion von Cyanbromid mit Dimethylamin unter Bildung von Dimethylcyanamid, das dann bei 110 °C in wasserfreiem Propanol mit 2,6-Dimethylphenylhydrazin kondensiert wird .

Analyse Chemischer Reaktionen

B-GYKI-38233 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls modifizieren, was seine pharmakologischen Eigenschaften möglicherweise verändert.

Substitution: B-GYKI-38233 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Wissenschaftliche Forschungsanwendungen

B-GYKI-38233 wurde umfassend auf seine antiarrhythmischen Eigenschaften untersucht. Es hat sich in Tiermodellen, insbesondere bei der Reduzierung von Herzrhythmusstörungen mit geringer Toxizität, als wirksam erwiesen . Die Verbindung wurde auf ihre elektrophysiologischen und hämodynamischen Wirkungen untersucht und zeigte eine Depression von V-max und eine Zunahme der AH-, HV- und QRS-Dauer .

Wirkmechanismus

B-GYKI-38233 übt seine Wirkungen aus, indem es die Natriumkanal-Alpha-Untereinheit blockiert, die für die Ausbreitung von Aktionspotenzialen in Herzzellen entscheidend ist. Durch die Hemmung dieser Kanäle reduziert die Verbindung die Erregbarkeit von Herzzellen und verhindert so abnormale elektrische Aktivität, die zu Rhythmusstörungen führen kann . Die molekularen Ziele umfassen die Natriumkanäle, und die beteiligten Signalwege hängen mit der Modulation des Ionenflusses über die Herzzellmembran zusammen .

Wissenschaftliche Forschungsanwendungen

B-GYKI-38233 has been extensively studied for its antiarrhythmic properties. It has shown effectiveness in animal models, particularly in reducing cardiac arrhythmias with low toxicity . The compound has been investigated for its electrophysiologic and hemodynamic effects, demonstrating a depression of V-max and an increase in AH, HV, and QRS duration .

Wirkmechanismus

B-GYKI-38233 exerts its effects by blocking the sodium channel alpha subunit, which is crucial for the propagation of action potentials in cardiac cells. By inhibiting these channels, the compound reduces the excitability of cardiac cells, thereby preventing abnormal electrical activity that can lead to arrhythmias . The molecular targets include the sodium channels, and the pathways involved are related to the modulation of ion flow across the cardiac cell membrane .

Vergleich Mit ähnlichen Verbindungen

B-GYKI-38233 ähnelt anderen Antiarrhythmika wie Flecainid und Propafenon. Es verfügt über einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Ähnliche Verbindungen umfassen:

- Flecainid

- Propafenon

- Lidocain (ein weiterer Natriumkanalblocker, der bei Rhythmusstörungen eingesetzt wird)

Die einzigartige Kombination aus Wirksamkeit und geringer Toxizität von B-GYKI-38233 macht es zu einer wertvollen Verbindung für weitere Forschung und potenzielle therapeutische Anwendung .

Eigenschaften

CAS-Nummer |

16531-21-8 |

|---|---|

Molekularformel |

C14H22N2OS |

Molekulargewicht |

266.4 g/mol |

IUPAC-Name |

N-[2-(diethylamino)ethyl]-4-methoxybenzenecarbothioamide |

InChI |

InChI=1S/C14H22N2OS/c1-4-16(5-2)11-10-15-14(18)12-6-8-13(17-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,15,18) |

InChI-Schlüssel |

GNUMWZZQMANUJW-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC |

Isomerische SMILES |

CCN(CC)CCN=C(C1=CC=C(C=C1)OC)S |

Kanonische SMILES |

CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC |

Key on ui other cas no. |

16531-21-8 |

Synonyme |

N-[2-(Diethylamino)ethyl]-p-methoxythiobenzamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

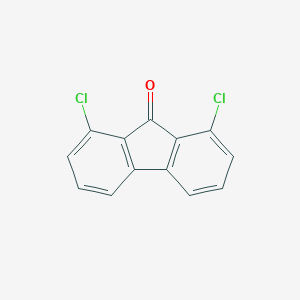

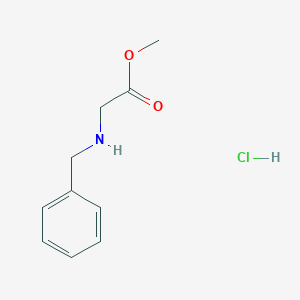

![3-(hydroxymethyl)-1-phenyl-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B94045.png)

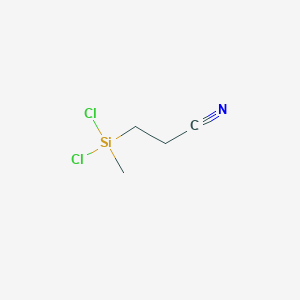

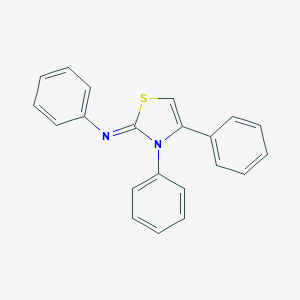

![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)

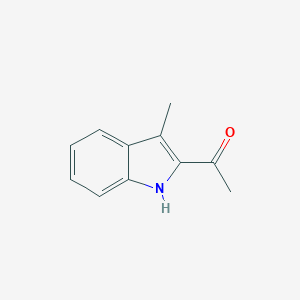

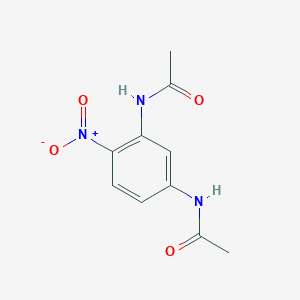

![[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B94058.png)

![1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride](/img/structure/B94064.png)